(3R,5S,6S,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Overview
Description
- It acts as an agonist of the G protein-coupled bile acid-activated receptor (GP-BAR1) .
- The systematic name for BAR501 Impurity is (3α,5β,6β,7α)-6-ethyl-cholane-3,7,24-triol .
- Its molecular formula is C26H46O3 , and its molecular weight is 406.6 g/mol .
BAR501 Impurity: (CAS 1632118-70-7) is a compound found as an impurity during the preparation of (Item No. 22460).
Mechanism of Action
Target of Action
The primary target of the BAR 501 impurity is the G protein-coupled bile acid-activated receptor (GPBAR1) . GPBAR1 is a membrane receptor that can recognize a variety of stimuli . It plays a crucial role in the inflammatory reaction around the hematoma after intracerebral hemorrhage .
Mode of Action
The BAR 501 impurity acts as an agonist of GPBAR1 . When GPBAR1 is stimulated by the BAR 501 impurity, the GDP connected to the G protein α subunit is replaced by GTP, and the α, β, and γ subunits are released after dissociation . The activated α subunit mainly acts on the enzyme that generates or hydrolyzes the second messenger in the cell, thereby changing the concentration of the second messenger in the cell .
Biochemical Pathways
The activation of GPBAR1 by the BAR 501 impurity leads to the activation of different GPBAR1 signaling pathways . This induces the activation and expression of downstream target genes, and participates in the regulation of lipid and energy metabolism, blood sugar balance, inflammation, and the expression of endogenous gas signal molecules .
Pharmacokinetics
The compound’s ability to act as an agonist of gpbar1 suggests that it can effectively interact with its target within the body .
Result of Action
The activation of GPBAR1 by the BAR 501 impurity can lead to a variety of molecular and cellular effects. For example, it can inhibit the expression of inflammatory factors in the body and promote the expression of anti-inflammatory factors . It can also improve vascular endothelial dysfunction and reduce inflammation . In a GP-BAR1 reporter gene assay, BAR 501 impurity (10 µM) induced a 150% increase in luciferase activity .
Action Environment
The action of the BAR 501 impurity is influenced by the environment in which it is present. For instance, the inflammatory reaction around the hematoma after intracerebral hemorrhage may be related to the expression of GPBAR1 . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as the presence of inflammation and the specific cellular environment.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of BAR501 Impurity are not readily available in the literature.
- it is typically obtained as an impurity during the synthesis of the parent compound, BAR501.
Chemical Reactions Analysis
- BAR501 Impurity may undergo various chemical reactions, including oxidation , reduction , and substitution .
- Common reagents and conditions used in these reactions are not explicitly documented.
- The major products formed from these reactions would depend on the specific reaction pathways and conditions.
Scientific Research Applications
- BAR501 Impurity’s applications span several scientific fields:
Chemistry: It may serve as a tool compound for studying bile acid receptors.
Biology: Researchers might explore its effects on cellular signaling pathways.
Medicine: Investigating its impact on bile acid receptor-related diseases.
Industry: Potential applications in drug discovery or receptor-based therapies.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not explicitly listed in the available literature.
- Further studies may reveal more compounds with similar properties.
Properties
IUPAC Name |
(3R,5S,6S,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46O3/c1-5-18-22-15-17(28)10-12-26(22,4)21-11-13-25(3)19(16(2)7-6-14-27)8-9-20(25)23(21)24(18)29/h16-24,27-29H,5-15H2,1-4H3/t16-,17-,18+,19-,20+,21+,22+,23+,24-,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBAHTQWQZRMFH-GRVUFFLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCCO)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCCO)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501272984 | |
Record name | (3α,5β,6β,7α)-6-Ethylcholane-3,7,24-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501272984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1632118-70-7 | |
Record name | (3α,5β,6β,7α)-6-Ethylcholane-3,7,24-triol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1632118-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3α,5β,6β,7α)-6-Ethylcholane-3,7,24-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501272984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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